molecular formula C21H26N2O B1243186 Alstophyllan

Alstophyllan

Cat. No. B1243186
M. Wt: 322.4 g/mol
InChI Key: LSTHOTMJAIHSME-RKOGWWSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alstophyllan is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

Acetolactate Synthase (ALS) Inhibitors in Herbicide Research

A significant application of Alstophyllan in scientific research is as an ALS inhibitor in herbicides. ALS inhibitors are widely used in weed control. A study by Zhou et al. (2007) focuses on the action mechanisms of ALS-inhibiting herbicides, which include sulfonylureas, imidazolinones, triazolopyrimidines, and others. The research highlights how these inhibitors interfere with ALS enzyme activity, affecting plant growth and leading to various secondary effects like disruption of photosynthesis and respiration systems (Zhou, Liu, Zhang, & Liu, 2007).

ALS in Neurodegenerative Disease Research

Alstophyllan's relevance extends to amyotrophic lateral sclerosis (ALS) research, a neurodegenerative disease. Studies in this area explore the molecular mechanisms underlying ALS and potential therapeutic targets. For instance, Zhao et al. (2018) discuss the role of RNA binding proteins in ALS pathogenesis, focusing on how mutations in genes encoding these proteins lead to dysregulation of RNA metabolism and contribute to disease progression (Zhao, Kim, van Bruggen, Park, 2018).

Stem Cell Research in ALS

Another important area of ALS research involves stem cell therapies. Mazzini et al. (2010) conducted a Phase 1 clinical trial to assess the feasibility and toxicity of mesenchymal stem cell transplantation in ALS patients. The study found that such transplantation was safe, opening avenues for future cell-based clinical trials for ALS (Mazzini, Ferrero, Luparello, Rustichelli, Gunetti, Mareschi, Testa, Stecco, Tarletti, Miglioretti, Fava, Nasuelli, Cisari, Massara, Vercelli, Oggioni, Carriero, Cantello, Monaco, Fagioli, 2010).

ALS Drug Research and Development

The search for effective drugs in ALS treatment is another key area. Vaidya (2014) highlights how social phenomena like the Ice Bucket Challenge have significantly increased funding and awareness for ALS, potentially aiding in the development of new therapies. This includes research into genetic therapies and trials for antisense oligonucleotides targeting ALS-linked genes (Vaidya, 2014).

properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(1S,12S,13R,18R)-17-ethyl-3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaene

InChI

InChI=1S/C21H26N2O/c1-4-13-11-24-12-17-15(13)9-20-21-16(10-19(17)22(20)2)14-7-5-6-8-18(14)23(21)3/h5-8,11,15,17,19-20H,4,9-10,12H2,1-3H3/t15-,17+,19-,20-/m0/s1

InChI Key

LSTHOTMJAIHSME-RKOGWWSCSA-N

Isomeric SMILES

CCC1=COC[C@@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3C)C5=CC=CC=C5N4C

Canonical SMILES

CCC1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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